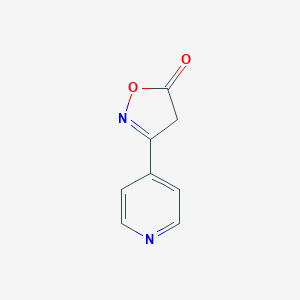
3-(Pyridin-4-yl)isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-4-yl)isoxazol-5(4H)-one is a heterocyclic compound that features both a pyridine ring and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-oxo-3-(pyridin-4-yl)propanenitrile with hydroxylamine hydrochloride in ethanol at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-(Pyridin-4-yl)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
3-(Pyridin-4-yl)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Pyridin-4-yl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-(Pyridin-4-yl)isoxazol-5-amine: This compound is similar in structure but contains an amine group instead of a ketone.
2-(Pyridin-4-yl)isoxazol-5(4H)-one: This isomer differs in the position of the pyridine ring attachment.
Uniqueness
3-(Pyridin-4-yl)isoxazol-5(4H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyridine and isoxazole rings makes it a versatile compound for various applications.
生物活性
3-(Pyridin-4-yl)isoxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, along with relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused with an isoxazole moiety, contributing to its unique pharmacological profile. Its chemical formula is C8H6N2O, and it is classified as an isoxazolone derivative. The presence of both the pyridine and isoxazole rings makes it a promising candidate for drug discovery.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties :
- It has shown effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent. The mechanism may involve disruption of microbial cell walls or inhibition of critical enzymatic pathways.
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it exhibited cytotoxicity against the HT29 colorectal cancer cell line with a half-maximal inhibitory concentration (IC50) of approximately 58.4 µM, comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .
- Enzyme Inhibition :
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Binding Affinity : The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction may result in altered signaling pathways that affect cellular function and viability.
- Structural Features : The unique substitution pattern on the isoxazole ring enhances its reactivity and allows for the synthesis of derivatives with potentially improved biological activity.
Table 1: Biological Activity Overview
Table 2: Comparative IC50 Values Against Cancer Cell Lines
Case Studies
- Cytotoxicity Studies :
- Sirtuin Inhibition :
特性
IUPAC Name |
3-pyridin-4-yl-4H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKULAASCJPNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377517 |
Source


|
| Record name | 3-pyridin-4-yl-4H-1,2-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-52-0 |
Source


|
| Record name | 3-pyridin-4-yl-4H-1,2-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














